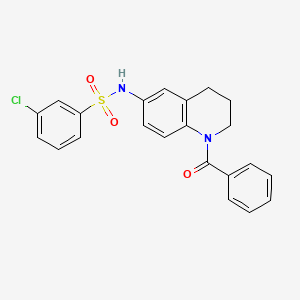![molecular formula C22H23N3O3 B6569139 3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021213-60-4](/img/structure/B6569139.png)
3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific research areas. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in a variety of scientific research areas. It has been investigated for its potential use as an antimicrobial agent, as a potential inhibitor of HIV-1 integrase, and as a potential inhibitor of the enzyme acetylcholinesterase. It has also been studied for its potential use as an antitumor agent, as an anti-inflammatory agent, and as an antioxidant. Additionally, it has been studied for its potential use as a fluorescent dye, as a potential catalyst, and as a potential inhibitor of protein-protein interactions.
Wirkmechanismus
The mechanism of action of 3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not yet fully understood. However, it is believed to act by binding to certain target proteins and inhibiting their activity. For example, it has been shown to bind to the HIV-1 integrase enzyme and inhibit its activity, leading to the inhibition of HIV-1 replication. Additionally, it has been shown to bind to acetylcholinesterase and inhibit its activity, leading to the inhibition of acetylcholine breakdown and increased levels of acetylcholine in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are not yet fully understood. However, it has been shown to have antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant activities. Additionally, it has been shown to have potential as a fluorescent dye, as a catalyst, and as an inhibitor of protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments include its ease of synthesis, its wide range of potential applications, and its low toxicity. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
The potential future directions for research into 3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione include further investigation into its mechanism of action, its potential applications in drug discovery and development, its effects on cellular physiology, and its potential use as a fluorescent dye. Additionally, it could be further investigated for its potential use as a catalyst, its ability to inhibit protein-protein interactions, and its potential as an antiviral and antimicrobial agent. Finally, further research could be conducted into its potential as an antitumor agent, its potential as an anti-inflammatory agent, and its potential as an antioxidant.
Synthesemethoden
The synthesis of 3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione begins with the reaction of an aryl halide with a triazole-based reagent in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction to form a triazole-based product. The product is then reacted with a phenylacetyl halide in the presence of a base to form the desired compound. The reaction is carried out in an inert atmosphere and the reaction conditions are carefully controlled to ensure the desired product is formed.
Eigenschaften
IUPAC Name |
3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-19(15-17-7-3-1-4-8-17)24-13-11-22(12-14-24)20(27)25(21(28)23-22)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFTFFHJSADMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6569129.png)
![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)
![3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569140.png)
![2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6569147.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6569151.png)